ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a cyclopenta[b]thiophene core fused with a dihydrocyclopentane ring. The molecule contains an ethyl ester group at the 3-position and a substituted acetamide moiety at the 2-position, where the acetamide is further functionalized with a 2,5-dichlorophenoxy group.
Such derivatives are often synthesized via alkylation or acylation reactions involving chloroacetamide intermediates, as demonstrated in related compounds (e.g., ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) .
Properties
IUPAC Name |
ethyl 2-[[2-(2,5-dichlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4S/c1-2-24-18(23)16-11-4-3-5-14(11)26-17(16)21-15(22)9-25-13-8-10(19)6-7-12(13)20/h6-8H,2-5,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRUNWBEOLVOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17Cl2NO4S
- Molecular Weight : 414.3029 g/mol
- CAS Number : 301305-01-1
- Chemical Structure : The compound features a cyclopenta[b]thiophene core with a dichlorophenoxyacetylamino substituent, which is critical for its biological interactions.
The biological activity of this compound appears to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It could bind to receptors that modulate signal transduction pathways, affecting cellular responses.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) and disrupting mitochondrial membrane potential.
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer activity. For example:
- HL-60 Cell Line Studies : In studies involving HL-60 human promyelocytic leukemia cells, certain derivatives demonstrated cytotoxic effects by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Case Studies
- Study on Apoptosis Induction :
- Inhibition of Tumor Growth :
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The 2-amino group accommodates diverse substituents, ranging from halogenated phenoxy groups (target compound) to heterocyclic systems (e.g., quinoline in ).
Biological Activity: GLX351322 demonstrates selective inhibition of NADPH oxidase 4 (NOX4) with an IC₅₀ of 5 µM, attributed to its furan-piperazine-acetyl moiety . The target compound’s dichlorophenoxy group may confer distinct selectivity or potency, though specific data are lacking.
Lipophilicity and Solubility: The 2,5-dichlorophenoxy group in the target compound increases lipophilicity (predicted XLogP3 ~6–7) compared to analogues like GLX351322, which contains a polar piperazine group. This may influence membrane permeability and metabolic stability .
Physicochemical and Pharmacokinetic Properties
Analysis:
- Molecular Weight : The target compound’s higher molecular weight (vs. ) may reduce oral bioavailability but improve target engagement through enhanced van der Waals interactions.
- Polar Surface Area : GLX351322’s larger polar surface area (128 Ų) correlates with improved solubility but may limit blood-brain barrier penetration compared to the target compound .
Research Findings and Implications
- Biological Relevance: The dichlorophenoxy group in the target compound may enhance interactions with hydrophobic enzyme pockets, analogous to dichlorophenol-containing herbicides or pharmaceuticals .
- Selectivity Challenges: GLX351322’s 85% inhibition of NOX4 contrasts with its weaker activity against NOX2, highlighting the impact of substituent choice on isoform specificity .
- Unresolved Questions : The target compound’s exact biological targets and metabolic stability remain uncharacterized, warranting further enzymatic assays and ADME studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
